An In-depth Technical Guide to the Physical Properties of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
An In-depth Technical Guide to the Physical Properties of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 4'-Methoxy-3'-(trifluoromethyl)acetophenone (CAS No: 149105-10-2). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis by consolidating available data on its physicochemical characteristics, spectral properties, and safe handling. While experimental data for some properties are limited, this guide also presents predicted values and detailed methodologies for their experimental determination to facilitate further research and application.
Introduction
4'-Methoxy-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone of increasing interest in medicinal chemistry and materials science.[1] Its structure, featuring a methoxy group and a trifluoromethyl group on the acetophenone core, suggests potential as a versatile synthetic intermediate. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic environment within the molecule, influencing its reactivity and potential biological activity.[1] The trifluoromethyl moiety is a well-established bioisostere in drug design, often enhancing metabolic stability and membrane permeability of parent compounds.[1] This guide aims to provide a detailed compilation of the physical properties of this compound, offering a foundation for its further investigation and application.
Physicochemical Properties
A summary of the key physicochemical properties of 4'-Methoxy-3'-(trifluoromethyl)acetophenone is presented in the table below. It is important to note that while some data are experimentally determined, others are predicted and should be verified through empirical testing.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₉F₃O₂ | [1] |
| Molecular Weight | 218.17 g/mol | [1] |
| CAS Number | 149105-10-2 | [2] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 57 - 61 °C | [1] |
| Boiling Point | 205.0 ± 35.0 °C (Predicted) | Predicted for a similar compound, 4'-Methyl-3'-(trifluoromethyl)acetophenone.[3] Experimental determination is recommended. |
| Solubility | No experimental data found. Predicted to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, acetone, and dichloromethane based on its structure. |
Spectral Data (Predicted & Comparative)
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of 4'-Methoxy-3'-(trifluoromethyl)acetophenone in CDCl₃ would likely exhibit the following signals:
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Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-8.0 ppm).
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One singlet for the proton at the 2' position.
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One doublet for the proton at the 5' position.
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One doublet for the proton at the 6' position.
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Methoxy Protons (-OCH₃): A singlet around δ 3.9-4.0 ppm, corresponding to the three protons of the methoxy group.
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Acetyl Protons (-COCH₃): A singlet around δ 2.6 ppm, corresponding to the three protons of the acetyl group.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms. Key predicted chemical shifts include:
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Carbonyl Carbon (C=O): δ ~195-200 ppm.
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Aromatic Carbons (Ar-C): Signals in the range of δ 110-160 ppm. The carbon attached to the trifluoromethyl group would be split into a quartet due to C-F coupling.
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Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-125 ppm.
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Methoxy Carbon (-OCH₃): δ ~56 ppm.
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Acetyl Carbon (-CH₃): δ ~26 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
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C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
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C-F Stretch (Trifluoromethyl): Strong, multiple bands in the region of 1100-1350 cm⁻¹.
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C-O Stretch (Methoxy): A band around 1250 cm⁻¹.
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Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Stretch: Weak bands above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 218. Key fragmentation patterns would likely involve the loss of the acetyl group (•CH₃CO) to give a fragment at m/z 175, and further fragmentation of the aromatic ring.
Experimental Protocols for Physical Property Determination
The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of 4'-Methoxy-3'-(trifluoromethyl)acetophenone.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad and depressed range indicates the presence of impurities.
Protocol:
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Sample Preparation:
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Ensure the 4'-Methoxy-3'-(trifluoromethyl)acetophenone sample is a fine, dry powder.
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Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
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Apparatus Setup:
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Use a calibrated digital melting point apparatus.
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Set the starting temperature to approximately 10 °C below the expected melting point (around 47 °C).
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Set a heating rate of 1-2 °C per minute for an accurate determination.
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Measurement:
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Insert the capillary tube into the apparatus.
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample becomes a clear liquid (T₂).
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Reporting:
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The melting point is reported as the range T₁ - T₂.
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Perform the measurement in triplicate to ensure reproducibility.
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Caption: Workflow for Melting Point Determination.
Boiling Point Determination (at Reduced Pressure)
Causality: Since the predicted boiling point is high, determination at reduced pressure is recommended to prevent decomposition. The boiling point is pressure-dependent.
Protocol:
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Apparatus Setup:
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Assemble a micro-distillation apparatus suitable for reduced pressure.
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Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
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-
Sample Preparation:
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Place a small amount (e.g., 1-2 mL) of the molten compound into the distillation flask along with a small stir bar or boiling chip.
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-
Measurement:
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Slowly reduce the pressure to a stable, known value (e.g., 10 mmHg).
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Gently heat the sample with stirring.
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Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.
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Reporting:
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Report the boiling point along with the pressure at which it was measured (e.g., X °C at Y mmHg).
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Caption: Workflow for Boiling Point Determination.
Solubility Determination
Causality: Solubility is a fundamental property influencing formulation, bioavailability, and reaction conditions. A quantitative determination provides crucial data for these applications.
Protocol (Shake-Flask Method):
-
Sample Preparation:
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Prepare saturated solutions by adding an excess of 4'-Methoxy-3'-(trifluoromethyl)acetophenone to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, dichloromethane).
-
-
Equilibration:
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Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
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-
Sample Analysis:
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Filter the solutions to remove undissolved solid.
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Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Reporting:
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Report the solubility as mg/mL or mol/L for each solvent at the specified temperature.
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Caption: Workflow for Solubility Determination.
Stability and Safety
Based on available safety data for similar compounds, 4'-Methoxy-3'-(trifluoromethyl)acetophenone should be handled with care.[4]
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Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents.
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Hazards: May cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
4'-Methoxy-3'-(trifluoromethyl)acetophenone is a compound with significant potential in various fields of chemical research. This guide provides a consolidated resource of its known physical properties and outlines robust methodologies for the experimental determination of currently unavailable data. The provided protocols and predicted spectral information are intended to support and guide future research, ensuring a solid foundation for the exploration of this promising molecule's applications.
References
-
Molbase. (n.d.). 4'-METHYL-3'-(TRIFLUOROMETHYL)ACETOPHENONE. Retrieved from [Link]
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NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Retrieved from [Link]
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Deepak Nitrite Limited. (2023, March 20). SAFETY DATA SHEET 3'-(Trifluoromethyl) acetophenone. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of 4-(trifluoromethyl)acetophenone in different organic.... Retrieved from [Link]
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ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. Retrieved from [Link]
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Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
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mzCloud. (n.d.). 4 Methoxyacetophenone. Retrieved from [Link]
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PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methoxy-3-(isopenten-2-yl)acetophenone. Retrieved from [Link]
Sources
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